molecular formula C16H21N3O3S2 B2984868 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214642-63-3

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2984868
CAS No.: 1214642-63-3
M. Wt: 367.48
InChI Key: SEVADCLLYGHWBP-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in modern medicinal chemistry. This compound is offered For Research Use Only and is intended for investigative applications in biochemical and cellular assays. The benzothiazole nucleus is a structurally significant heterocycle known for its diverse pharmacological potential. Molecules containing this moiety have demonstrated a wide spectrum of bioactivities, making them valuable tools and leads in drug discovery . The specific substitution pattern on this compound—integring the benzothiazole ring with a sulfonylpiperidine carboxamide group—suggests potential for interaction with various biological targets. Thiazole-containing analogues have been investigated for applications in oncology as kinase inhibitors, for neurodegenerative diseases, and as anti-infective or anti-inflammatory agents . Its mechanism of action is likely target-specific, but related compounds have been shown to act by inhibiting key enzymes or modulating receptor activity . This molecule is of high interest for researchers exploring new therapeutic agents for conditions such as cancer, autoimmune diseases, and neurological disorders. It serves as a key intermediate or a candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against novel targets.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-10-8-11(2)14-12(9-10)17-16(23-14)18-15(20)13-6-4-5-7-19(13)24(3,21)22/h8-9,13H,4-7H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVADCLLYGHWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the piperidine moiety: The benzo[d]thiazole core is then reacted with a piperidine derivative, such as piperidine-2-carboxylic acid, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For example, in cancer cells, it can activate the p53 pathway, leading to cell cycle arrest and apoptosis . The compound may also interact with mitochondrial proteins, altering the balance of pro- and anti-apoptotic factors, thereby promoting cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

Key structural analogs include variations in the sulfonyl substituent, piperidine ring modifications, and substitutions on the benzothiazole core. Below is a comparative analysis of select analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Key Biological Activity Source
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide Methylsulfonyl C₁₉H₂₂N₃O₃S₂* ~420.5† Not explicitly reported Inferred
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide 4-Fluorophenylsulfonyl C₂₁H₂₂FN₃O₃S₂ 447.55 Not reported (structural analog)
(S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) 4-Nitrophenylsulfonyl C₁₈H₁₆N₄O₅S₂ 440.47 Anti-inflammatory, analgesic
1-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(4-oxo-2-substituted phenyl thiazolidin-3-yl) urea (7a–h) Thiazolidinone derivatives Variable ~450–500‡ Antimicrobial (in vitro)

*Inferred formula based on structural similarity. †Estimated based on analogs. ‡Varies by substitution.

Anti-inflammatory and Analgesic Activity
  • Compound 43 (from ) exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib, with high ulcerogenic indices. Its 4-nitrophenylsulfonyl group enhances COX-2 selectivity, as shown in molecular docking studies .
  • Methylsulfonyl vs.
Antimicrobial Activity
  • Thiazolidinone derivatives (7a–h) demonstrate broad-spectrum antimicrobial activity. The thiazolidinone ring introduces hydrogen-bonding capabilities, enhancing interactions with microbial enzymes .
Anticancer Potential
  • Indole-based benzothiazole derivatives (e.g., compound 48 in ) show potent antitumor activity against breast, lung, and colon cancer cell lines. The dimethylbenzo[d]thiazole core in the target compound may similarly engage with DNA or kinase targets .

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is classified as a benzothiazole derivative, characterized by the following structural features:

  • Molecular Formula : C_{12}H_{16}N_{2}O_{2}S
  • Molecular Weight : Approximately 252.34 g/mol

The presence of a methylsulfonyl group and a piperidine ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, including:

  • Antimicrobial Activity : These compounds show effectiveness against various bacterial strains, potentially through enzyme inhibition or disruption of bacterial cell wall synthesis.
  • Anticancer Properties : The compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation.
  • Enzyme Inhibition : Similar benzothiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections, respectively .

Antimicrobial Activity

This compound has demonstrated moderate to strong antibacterial activity against various strains. For example:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest potential applications in treating bacterial infections .

Anticancer Activity

Studies have indicated that benzothiazole derivatives possess anticancer properties. The compound may act by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key signaling pathways involved in tumor growth and metastasis.

In vitro studies are necessary to confirm these effects specifically for this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against S. typhi and B. subtilis
AnticancerPotential apoptosis induction
Enzyme InhibitionStrong inhibition of acetylcholinesterase and urease

Case Study: Anticancer Evaluation

A study evaluated the anticancer potential of similar compounds derived from benzothiazole. Results indicated that these derivatives could inhibit C-Met tyrosine kinase and Pim-1 kinase activities, which are crucial in cancer cell signaling pathways. The findings suggest that further exploration of this compound could yield promising results in cancer therapy .

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves coupling substituted 2-aminobenzothiazoles with activated carboxylic acid derivatives. For example:

  • Step 1: React 5,7-dimethylbenzo[d]thiazol-2-amine with a piperidine-2-carboxamide precursor.
  • Step 2: Introduce the methylsulfonyl group via sulfonation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Critical Parameters: Reaction temperature (0–25°C), solvent choice (acetonitrile or DMF), and stoichiometric ratios (1:1.2 amine:acid chloride) influence yield .

Table 1: Example Reaction Conditions from Analogous Syntheses

PrecursorReagentSolventYieldPurity (HPLC)Reference
2-AminobenzothiazolePiperidine derivativeAcetonitrile39–69%98–99%

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

  • 1H/13C NMR: Confirm structural integrity by matching chemical shifts to predicted values (e.g., methylsulfonyl protons at δ 3.0–3.3 ppm; aromatic protons in benzo[d]thiazole at δ 7.1–8.2 ppm) .
  • HPLC: Assess purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., m/z = 381.4 for [M+H]+) .

Basic: What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Anticancer Activity: MTT assay against cancer cell lines (e.g., MDA-MB-231, H460) with IC50 calculations .
  • Enzyme Inhibition: CDK7 inhibition assessed via kinase activity assays (e.g., ATP-Glo™) .
  • Anti-inflammatory Screening: COX-2 inhibition measured by ELISA or fluorometric kits .

Advanced: How to optimize synthesis yield and purity?

Methodological Answer:

  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions .
  • Catalyst Screening: Test bases like DBU or K2CO3 to improve coupling efficiency .
  • Purification: Use preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to isolate isomers .

Advanced: What strategies elucidate its mechanism of action (MoA)?

Methodological Answer:

  • Molecular Docking: Model interactions with CDK7’s ATP-binding pocket (PDB ID: 5EZ2) using AutoDock Vina .
  • Kinetic Studies: Measure Ki values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Gene Expression Profiling: RNA-seq to identify downstream targets (e.g., MYC, BRCA1) after treatment .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Validation: Repeat experiments with 10-point dilution series to confirm IC50 trends .
  • Off-Target Screening: Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

Advanced: How to conduct SAR studies for potency enhancement?

Methodological Answer:

  • Core Modifications: Replace methylsulfonyl with trifluoromethanesulfonyl to assess electron-withdrawing effects .
  • Substituent Screening: Introduce halogens (F, Cl) at the benzo[d]thiazole 5-position to evaluate hydrophobic interactions .
  • Bioisosteric Replacement: Swap piperidine with morpholine to probe conformational flexibility .

Table 2: SAR Trends from Analogous Compounds

ModificationActivity Change (IC50)Reference
Methyl → Ethyl (R1)2-fold decrease
Sulfonyl → Carbonyl (R2)Loss of activity

Advanced: How to assess stability under experimental conditions?

Methodological Answer:

  • Solubility Testing: Use shake-flask method in PBS (pH 7.4) and DMSO to determine kinetic solubility .
  • Thermal Stability: Store at -80°C vs. 25°C; analyze degradation via HPLC over 30 days .
  • Light Sensitivity: Expose to UV (365 nm) and monitor photodegradation products .

Advanced: What computational approaches predict off-target effects?

Methodological Answer:

  • Pharmacophore Modeling: Generate 3D models to screen against ChEMBL database for homologous targets .
  • Machine Learning: Train random forest models on kinase inhibitor datasets to predict polypharmacology .
  • MD Simulations: Run 100-ns trajectories to assess binding pocket flexibility and ligand retention .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Authentication: STR profiling to confirm identity (e.g., MDA-MB-231 vs. MCF7 contamination) .
  • Metabolic Profiling: Measure ATP levels (CellTiter-Glo®) to rule out viability assay artifacts .
  • Microenvironment Mimicry: Test in 3D spheroid models to better reflect in vivo conditions .

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